3-Methylpent-1-yn-3-amine; sulfuric acid is a chemical compound with the molecular formula and a molecular weight of 195.24 g/mol. It is classified as an alkyne amine, characterized by the presence of both an alkyne group and an amine functional group. The compound is utilized in various scientific applications and is notable for its reactivity due to the triple bond in its structure.
The compound is often sourced from chemical suppliers and has a specific CAS number, which is 1215623-09-8. It belongs to the category of propargylamines, which are known for their versatility in organic synthesis. The compound can be synthesized through various methods, each affecting its purity and yield.
The synthesis often involves controlling reaction conditions meticulously to optimize yields. The use of transition metal catalysts has become prevalent in recent years, allowing for milder reaction conditions compared to traditional methods .
The molecular structure of 3-Methylpent-1-yn-3-amine; sulfuric acid can be represented by its canonical SMILES notation: CCC(C)(C#C)N.OS(=O)(=O)O. This indicates a branched alkane structure with a terminal alkyne and an amine group.
3-Methylpent-1-yn-3-amine undergoes several key reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, making it essential to tailor them according to desired products.
The mechanism of action for 3-Methylpent-1-yn-3-amine primarily involves its reactivity due to the triple bond and the nucleophilic nature of the amine group. In nucleophilic substitution reactions, the amine acts as a nucleophile, attacking electrophilic centers in other molecules, which leads to product formation.
While specific data on physical properties like density, melting point, and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
| Property | Value |
|---|---|
| Molecular Weight | 195.24 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The chemical properties include reactivity towards oxidation, reduction, and substitution reactions as previously discussed. These properties make it suitable for various synthetic applications in organic chemistry.
3-Methylpent-1-yn-3-amine; sulfuric acid finds applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: